molecular formula C12H12N4O3 B14740030 Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- CAS No. 4922-55-8

Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)-

Cat. No.: B14740030
CAS No.: 4922-55-8
M. Wt: 260.25 g/mol
InChI Key: KAXIIMZTKRDYBO-UHFFFAOYSA-N
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Description

Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is a compound that features a succinanilic acid moiety linked to a 1H-1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the 1H-1,2,4-triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- typically involves the formation of the 1H-1,2,4-triazole ring followed by its attachment to the succinanilic acid moiety. One common method for synthesizing 1H-1,2,4-triazole derivatives involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents for several hours.

Industrial Production Methods

Industrial production of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways . The compound’s ability to interact with various biological targets makes it a versatile tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is unique due to the combination of the succinanilic acid moiety and the 1H-1,2,4-triazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

4922-55-8

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

4-oxo-4-[4-(1H-1,2,4-triazol-5-yl)anilino]butanoic acid

InChI

InChI=1S/C12H12N4O3/c17-10(5-6-11(18)19)15-9-3-1-8(2-4-9)12-13-7-14-16-12/h1-4,7H,5-6H2,(H,15,17)(H,18,19)(H,13,14,16)

InChI Key

KAXIIMZTKRDYBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)NC(=O)CCC(=O)O

Origin of Product

United States

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